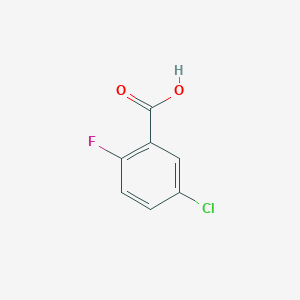

5-Chloro-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAVMKXCDMQVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371425 | |

| Record name | 5-Chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-30-9 | |

| Record name | 5-Chloro-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid core, imparts distinct physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, spectral analyses, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. While some experimental data is readily available, other parameters are not extensively reported in the literature, reflecting a common challenge with specialized chemical intermediates.

Table 1: Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-157 °C | [3] |

| Boiling Point | ~274.7 °C | Predicted |

| Density | ~1.477 g/cm³ | Predicted |

| Solubility (Water) | Not experimentally determined. Predicted to be sparingly soluble. | [3] |

| pKa | Not experimentally determined. Predicted to be acidic. |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 394-30-9 |

| PubChem CID | 2736537 |

| InChI | InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)F |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.

-

C-Cl stretch: A band in the 850-550 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis

A general protocol for obtaining NMR spectra of substituted benzoic acids is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently agitate to dissolve the sample completely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

General Protocol for FT-IR Spectroscopic Analysis

A common method for obtaining the IR spectrum of a solid sample like this compound is using a KBr pellet:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Reactivity and Synthesis

This compound is a stable compound under standard laboratory conditions.[3] Its reactivity is primarily centered around the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical transformations, such as esterification, conversion to the acid chloride, and amide bond formation. For instance, it can be converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂), which is a versatile intermediate for introducing the 5-chloro-2-fluorobenzoyl group into other molecules.[4]

Aromatic Ring Substitution

The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution reactions may be possible under specific conditions.

Synthetic Routes

A plausible synthetic route to this compound can be inferred from the synthesis of related compounds. One common approach involves the introduction of the carboxylic acid group onto a pre-functionalized benzene ring. A potential pathway could start from 1-chloro-4-fluorobenzene, followed by ortho-lithiation and subsequent carboxylation with carbon dioxide. Another approach could involve the Sandmeyer reaction of a suitable aniline precursor.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[2] Its utility stems from the ability of the chloro and fluoro substituents to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Aurora Kinase Inhibitors

A significant application of this compound is in the development of Aurora kinase inhibitors for cancer therapy.[4] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. This compound has been used as a key building block in the synthesis of pyrimidine-based Aurora A kinase inhibitors.[4][5] The 5-chloro substituent, in particular, has been shown to enhance the binding affinity of these inhibitors to the kinase.[4]

The synthesis of such inhibitors typically involves the amide coupling of this compound with a suitable amine-containing core structure.

Conclusion

References

An In-Depth Technical Guide to the Spectral Data of 5-Chloro-2-fluorobenzoic Acid (CAS 394-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2-fluorobenzoic acid (CAS 394-30-9), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various spectroscopic techniques to provide a complete characterization of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.95 | dd | 8.8, 2.6 | H-6 |

| ~7.55 | ddd | 8.8, 4.4, 2.6 | H-4 |

| ~7.25 | t | 8.8 | H-3 |

| >10 | br s | - | -COOH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 (d, J ≈ 250 Hz) | C-2 (C-F) |

| ~163.0 | C=O |

| ~134.0 | C-6 |

| ~132.0 | C-4 |

| ~128.0 | C-5 |

| ~118.0 (d, J ≈ 25 Hz) | C-1 |

| ~117.0 (d, J ≈ 20 Hz) | C-3 |

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine shows a characteristic large coupling constant.

Table 3: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 174/176 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 157/159 | Moderate | [M-OH]⁺ |

| 129/131 | Moderate | [M-COOH]⁺ |

| 94 | High | [C₆H₃F]⁺ |

Note: Fragmentation patterns are dependent on the ionization technique used, most commonly Electron Ionization (EI).

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch |

| 850-550 | Medium | C-Cl stretch |

| 950-910 | Broad, Medium | O-H bend (out-of-plane) |

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

Experimental Protocols

Detailed methodologies for the acquisition of the above spectral data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: 16 ppm

-

Pulse Width: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 240 ppm

-

Pulse Width: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton broadband decoupling.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the spectra to the TMS signal.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation (Example using Gas Chromatography-Mass Spectrometry with Electron Ionization):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Technique): [1]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]

-

-

Instrumentation (Fourier Transform Infrared - FTIR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F and C-Cl stretches.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques described in this guide.

References

An In-depth Technical Guide to 5-Chloro-2-fluorobenzoic Acid

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and applications, including a representative experimental protocol.

Chemical Identity and Structure

The formal IUPAC name for this compound is This compound .[1] It is a disubstituted benzoic acid derivative with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring.[2][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[4][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO₂ | [1][3][4] |

| Molecular Weight | 174.56 g/mol | [1][2][3][4] |

| CAS Number | 394-30-9 | [1][2][3][4] |

| Melting Point | 152-157 °C | [2][5] |

| Boiling Point | ~274.7 °C | [2] |

| Flash Point | 120 °C | [2] |

| Purity | ≥97% | |

| InChI Key | WGAVMKXCDMQVNF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)F | [1] |

Applications in Research and Development

The unique arrangement of halogen substituents and the carboxylic acid group makes this compound a versatile building block in organic synthesis.[2] Its primary applications are in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][4] Notably, it is used in the development of targeted therapies such as pyrimidine-based Aurora kinase inhibitors for cancer treatment, where the chloro substituent can enhance binding affinity.[2][3]

-

Agrochemicals: The compound is also utilized in the formulation of herbicides and fungicides, contributing to improved efficacy and selectivity in crop protection.[4]

-

Material Science: this compound finds application in the synthesis of advanced polymers, such as poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.[3]

Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzoyl Chloride

The following section details a representative experimental protocol where this compound is a starting material. This procedure describes its conversion to the corresponding acyl chloride, a common step to increase its reactivity for subsequent coupling reactions, such as in the synthesis of polymeric electrolyte membranes.[3]

Objective: To synthesize 5-Chloro-2-fluorobenzoyl chloride from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add this compound.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C).

-

Maintain the reflux with stirring for 2-4 hours, or until the reaction is complete (cessation of gas evolution, HCl and SO₂). Progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This is typically done via rotary evaporation.

-

The resulting crude 5-Chloro-2-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the subsequent reaction step, such as a Friedel-Crafts reaction.[3]

The logical workflow for this experimental protocol is visualized in the diagram below.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzoic Acid from 2-fluoro-5-chloroaniline

I have gathered enough information from the search results to construct a detailed technical guide for the synthesis of 5-Chloro-2-fluorobenzoic acid from 2-fluoro-5-chloroaniline. The overall three-step process is clear:

-

Diazotization of 2-fluoro-5-chloroaniline: I have found general protocols for diazotization of similar anilines, which can be adapted. Key reagents are sodium nitrite and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C).

-

Sandmeyer Cyanation: The resulting diazonium salt is reacted with copper(I) cyanide to form 5-Chloro-2-fluorobenzonitrile. I have found examples of Sandmeyer reactions with CuCN.

-

Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid, typically under acidic conditions with heating.

While a single document with the complete, specific protocol is not available, I can now create a comprehensive guide by combining and adapting the information I have found. I have enough details to specify reagents, general reaction conditions, and the sequence of steps. I can also infer reasonable estimates for yields based on similar reactions described in the search results. Therefore, I can now proceed with generating the in-depth technical guide as requested.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors for cancer therapy.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, allows for targeted modifications to enhance the biological activity and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive, three-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 2-fluoro-5-chloroaniline.

The described synthesis involves an initial diazotization of 2-fluoro-5-chloroaniline, followed by a Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis to yield the final carboxylic acid product. This method is a classic and reliable approach for the transformation of aromatic amines.[3][4]

Overall Synthesis Pathway

The synthesis of this compound from 2-fluoro-5-chloroaniline is achieved through a three-step process:

-

Diazotization: 2-fluoro-5-chloroaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.

-

Sandmeyer Cyanation: The in situ generated diazonium salt is then reacted with copper(I) cyanide to yield 5-Chloro-2-fluorobenzonitrile.

-

Hydrolysis: The nitrile functional group of 5-Chloro-2-fluorobenzonitrile is hydrolyzed under acidic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Diazotization of 2-fluoro-5-chloroaniline

This procedure outlines the formation of the 2-fluoro-5-chlorobenzenediazonium salt from 2-fluoro-5-chloroaniline.

Materials:

-

2-fluoro-5-chloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, a mixture of 2-fluoro-5-chloroaniline (e.g., 0.1 mol) and water (e.g., 50 mL) is prepared.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Concentrated sulfuric acid (e.g., 0.2 mol) is added slowly while maintaining the temperature below 10 °C.

-

A solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) is prepared and cooled to 0-5 °C.

-

The cold sodium nitrite solution is added dropwise to the aniline suspension over a period of 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC). The resulting solution containing the 2-fluoro-5-chlorobenzenediazonium salt is used immediately in the next step.

Step 2: Sandmeyer Cyanation to form 5-Chloro-2-fluorobenzonitrile

This protocol describes the conversion of the diazonium salt to 5-Chloro-2-fluorobenzonitrile using copper(I) cyanide.

Materials:

-

2-fluoro-5-chlorobenzenediazonium salt solution (from Step 1)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)

-

Distilled Water

-

Toluene or other suitable organic solvent

Procedure:

-

In a separate flask, a solution of copper(I) cyanide (e.g., 0.12 mol) in a minimal amount of aqueous sodium cyanide solution (if necessary) is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 1 is added slowly to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained at or below room temperature during the addition.

-

After the addition is complete, the reaction mixture is slowly warmed to 50-60 °C and stirred for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

The reaction mixture is then cooled to room temperature and extracted with an organic solvent such as toluene.

-

The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 5-Chloro-2-fluorobenzonitrile, which can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of 5-Chloro-2-fluorobenzonitrile to this compound

This final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Materials:

-

5-Chloro-2-fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ice

Procedure:

-

A mixture of 5-Chloro-2-fluorobenzonitrile (e.g., 0.08 mol) and a solution of concentrated sulfuric acid (e.g., 50 mL) in water (e.g., 50 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux (approximately 120-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting nitrile is consumed.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to pH paper.

-

The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Reagent(s) | Moles (mol) | Solvent | Temperature (°C) | Time (h) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| 1 | 2-fluoro-5-chloroaniline | 145.56 | 0.1 | NaNO₂, H₂SO₄ | 0.11, 0.2 | Water | 0-5 | 1 | 2-fluoro-5-chlorobenzenediazonium salt | - | - | ~95% (in situ) |

| 2 | 2-fluoro-5-chlorobenzenediazonium salt | - | ~0.095 | CuCN | 0.12 | Water/Toluene | RT to 60 | 2-3 | 5-Chloro-2-fluorobenzonitrile | 155.56 | 14.78 | 70-80 |

| 3 | 5-Chloro-2-fluorobenzonitrile | 155.56 | ~0.07 | H₂SO₄, H₂O | - | Water | 120-140 | 2-4 | This compound | 174.56 | 12.22 | 85-95 |

Mandatory Visualizations

Experimental Workflow

Caption: Overall synthesis workflow for this compound.

Signaling Pathway Analogy: The Synthetic Transformation

Caption: Logical progression of the synthesis of this compound.

References

The Rising Potential of 5-Chloro-2-fluorobenzoic Acid Derivatives in Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers a synthetically tractable starting point for the development of a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing pertinent biological pathways and experimental workflows.

While direct and extensive research on the simple derivatives of this compound is still expanding, this guide draws upon existing literature on related halogenated benzoic acid derivatives and more complex molecules synthesized from this core structure to highlight its therapeutic potential.

Synthetic Strategies and Chemical Reactivity

This compound serves as a robust starting material for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid group. The presence of the electron-withdrawing chlorine and fluorine atoms influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

A common and straightforward synthetic route involves the conversion of the carboxylic acid to an acyl chloride, which can then be readily reacted with a wide range of nucleophiles, such as amines, alcohols, and hydrazines, to yield the corresponding amides, esters, and hydrazides.

Antimicrobial Activity

Derivatives of halogenated benzoic acids have demonstrated notable antimicrobial properties. While specific data for simple amides and esters of this compound is limited, studies on structurally similar compounds provide compelling evidence for their potential as antibacterial and antifungal agents. The introduction of different substituents allows for the modulation of lipophilicity and electronic properties, which can significantly impact antimicrobial potency.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some Schiff base derivatives of a structurally related compound, 5-chlorosalicylaldehyde, against various microbial strains. This data suggests that derivatives incorporating a 5-chloro substituted benzene ring can exhibit significant antimicrobial activity.

| Compound ID | Structure | B. subtilis (μg/mL) | E. coli (μg/mL) | P. fluorescens (μg/mL) | S. aureus (μg/mL) | A. niger (μg/mL) | Reference |

| 1 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [1] |

Note: The above data is for derivatives of 5-chlorosalicylaldehyde, not this compound. It is presented to illustrate the potential antimicrobial activity of compounds containing a 5-chloro substituted aromatic ring.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2][3]

-

Preparation of Bacterial Inoculum:

-

Aseptically transfer 3-5 colonies of the test bacterium from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity

The this compound moiety has been incorporated into more complex heterocyclic structures that have demonstrated significant anticancer activity. These findings suggest that simpler derivatives may also possess cytotoxic properties against cancer cell lines. The mechanism of action for these compounds is often linked to the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines. These compounds were synthesized using this compound as a precursor.

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| Derivative 1 | A549 (Lung) | 0.05 | Not specified in snippets |

| Derivative 2 | HCT116 (Colon) | 0.08 | Not specified in snippets |

| Derivative 3 | MCF7 (Breast) | 0.12 | Not specified in snippets |

Note: The specific structures of the derivatives are complex indole-2-carboxylates and are not simple amides or esters of this compound. The data is presented to highlight the potential of this scaffold in anticancer drug design.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Anti-inflammatory Activity and Enzyme Inhibition

Derivatives of fluorinated benzoic acids have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7] While direct evidence for the anti-inflammatory activity of simple this compound derivatives is not yet widely published, the structural similarities to known anti-inflammatory agents suggest this as a promising area of investigation. A potential mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.

Potential Signaling Pathway Involvement

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

-

Prepare a 10x concentrated solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Diluted COX Cofactor.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.

-

Add 10 µL of Assay Buffer to the enzyme control wells and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.

-

Add 80 µL of the Reaction Mix to all wells.

-

Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode at 25°C for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the fluorescence curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test inhibitor to the enzyme control.

-

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While the biological activities of its simple derivatives are yet to be fully elucidated, the demonstrated efficacy of more complex molecules derived from this starting material in the realms of antimicrobial, anticancer, and anti-inflammatory research underscores its significant potential.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of simple amide, ester, and hydrazide derivatives of this compound. Such studies will be instrumental in establishing clear structure-activity relationships and identifying lead compounds for further optimization. Furthermore, detailed mechanistic studies are required to understand the specific molecular targets and signaling pathways modulated by these derivatives. The experimental protocols and foundational information provided in this guide offer a solid framework for advancing our understanding and harnessing the therapeutic potential of this valuable chemical entity.

References

- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of 5-Chloro-2-fluorobenzoic Acid in the Synthesis of Targeted Biological Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial structural motif and synthetic intermediate in the development of targeted therapeutic agents. While not possessing a direct biological mechanism of action itself, its unique electronic and structural properties are leveraged to synthesize potent and selective modulators of key biological pathways implicated in oncology and immunology. This guide elucidates the mechanistic actions of two prominent classes of compounds derived from this compound: Aurora kinase inhibitors and Toll-like receptor 7 and 8 (TLR7/8) dual inhibitors.

Aurora Kinase Inhibitors Derived from this compound

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[1][2] this compound is a key building block in the synthesis of pyrimidine-based Aurora kinase inhibitors.[3][4] The chloro substituent on the benzoic acid moiety has been shown to be crucial for enhancing the binding affinity and inhibitory activity of these compounds against Aurora A kinase.[3][5]

Mechanism of Action and Signaling Pathway

Pyrimidine-based inhibitors derived from this compound act as ATP-competitive inhibitors of Aurora kinases.[6][7] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates essential for mitotic progression.

The primary consequence of Aurora kinase inhibition is the disruption of mitosis.[8] Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest and apoptosis.[8][9] Inhibition of Aurora B, a component of the chromosomal passenger complex, interferes with chromosome condensation, alignment at the metaphase plate, and cytokinesis, ultimately leading to polyploidy and cell death.[9][10]

A significant downstream effect of Aurora A inhibition by these compounds is the destabilization and degradation of MYC-family oncoproteins (cMYC and MYCN), which are key drivers in many cancers.[3][11] This provides an additional anti-proliferative mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 5-Chloro-2-fluorobenzoic acid. The information is compiled from safety data sheets and general chemical literature to ensure a reliable and accurate resource for laboratory and development settings.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its stability and reactivity are influenced by the presence of the chloro and fluoro substituents on the benzene ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 394-30-9 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [1][2] |

| Appearance | White solid (powder or crystal) | [1][2][3] |

| Melting Point | 149 - 157 °C | [1][3][4] |

| Boiling Point | No information available | [1] |

| Solubility | No data available | [4] |

Thermal Stability and Hazardous Decomposition

Professionals handling this compound should be aware of its potential to release toxic and corrosive gases upon heating. The primary hazardous decomposition products are outlined in Table 2.

Table 2: Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Hazard | Reference(s) |

| Carbon Monoxide | CO | Toxic, flammable gas | [1][2][5] |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations | [1][2][5] |

| Hydrogen Fluoride | HF | Highly toxic and corrosive gas | [1][2][5] |

| Hydrogen Chloride Gas | HCl | Toxic and corrosive gas | [1][2][5] |

The thermal decomposition process can be conceptually understood as the breakdown of the parent molecule into smaller, gaseous byproducts due to high thermal energy.

Caption: Thermal Decomposition Pathway of this compound.

Recommended Experimental Protocol for Thermal Analysis

To obtain precise quantitative data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following outlines a general experimental protocol.

3.1 Objective To determine the onset of decomposition temperature, mass loss as a function of temperature, and to identify thermal events such as melting and decomposition.

3.2 Instrumentation

-

Thermogravimetric Analyzer (TGA) with a coupled mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

-

Differential Scanning Calorimeter (DSC).

3.3 TGA Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset of decomposition temperature from the TGA curve.

-

Analyze the evolved gases using the coupled MS or FTIR to confirm the identity of the decomposition products.

-

3.4 DSC Experimental Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the melting point but below the onset of decomposition (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point and enthalpy of fusion from the endothermic peak.

-

Observe any exothermic events that may indicate decomposition.

-

Caption: Recommended Experimental Workflow for TGA Analysis.

Incompatible Materials and Conditions to Avoid

To ensure the safe handling and storage of this compound, it is crucial to avoid contact with incompatible materials and certain environmental conditions. These are summarized below:

-

Incompatible Materials:

-

Conditions to Avoid:

Conclusion

This compound is a stable solid at ambient temperatures but undergoes thermal decomposition upon exposure to high heat, yielding hazardous gases including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride. While specific decomposition temperatures are not widely published, the nature of the decomposition products necessitates careful handling and storage. The use of controlled thermal analysis techniques such as TGA and DSC is recommended to establish a precise thermal stability profile for specific applications in research and drug development. Adherence to safety guidelines and avoidance of incompatible materials are paramount to ensure laboratory safety.

References

A Technical Guide to the Solubility of 5-Chloro-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative with the chemical formula C₇H₄ClFO₂.[1] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, makes it a versatile building block in medicinal chemistry and materials science.[2] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and the formulation of drug candidates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in different solvent systems.

| Property | Value | References |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1][3] |

| CAS Number | 394-30-9 | [1][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 149 - 157 °C | [1][3][4] |

| Purity | ≥ 98% (GC) | [1] |

Qualitative Solubility Data

Direct quantitative measurements of the solubility of this compound in a broad spectrum of organic solvents are not widely reported. However, qualitative data indicates that it is soluble in the following organic solvents:

Generally, as a substituted benzoic acid, it is expected to be soluble in polar organic solvents.[6] Its solubility in non-polar solvents is likely to be limited. For many carboxylic acids, solubility in aqueous solutions can be significantly increased by conversion to a salt through the addition of a strong base.[7]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers requiring precise solubility data, the following section outlines a standard gravimetric method for its determination. This method is reliable and widely applicable for organic compounds.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry collection vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

It is advisable to periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately pass the solution through a chemically resistant syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the collected supernatant minus the final mass of the vial with the dried solute.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully documented in the public domain, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided physical properties and the detailed gravimetric protocol offer a solid foundation for researchers and drug development professionals to ascertain the solubility of this compound in solvent systems relevant to their specific applications. Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 5-氯-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. usbio.net [usbio.net]

- 6. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

Spectroscopic Analysis of 5-Chloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloro-2-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.30 - 7.45 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.8, J(H3-F) ≈ 4.5 |

| H-4 | ~7.55 - 7.70 | Triplet of doublets (td) | J(H4-H3) ≈ 8.8, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8.8 |

| H-6 | ~7.85 - 8.00 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 0.5 |

| -COOH | ~12.0 - 13.0 | Broad singlet | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the fluorine and chlorine substituents, as well as the carboxylic acid group.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-COOH) | ~118 - 122 (doublet, J(C1-F) ≈ 15-20 Hz) |

| C-2 (C-F) | ~160 - 164 (doublet, J(C2-F) ≈ 250-260 Hz) |

| C-3 | ~116 - 120 (doublet, J(C3-F) ≈ 20-25 Hz) |

| C-4 | ~133 - 137 |

| C-5 (C-Cl) | ~130 - 134 |

| C-6 | ~131 - 135 (doublet, J(C6-F) ≈ 5-10 Hz) |

| C=O | ~165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid group and the substituted benzene ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1550 - 1600 | Medium |

| C-O stretch (Carboxylic acid) | 1250 - 1350 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

| O-H bend (out-of-plane) | 900 - 950 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of this compound is 174.56 g/mol .[1][2]

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 174, corresponding to the molecular weight. Due to the presence of chlorine, an isotope peak at m/z 176 with an intensity of approximately one-third of the molecular ion peak is also expected. The predicted major fragments are listed below.

| m/z | Predicted Fragment Ion | Fragment Lost |

| 174/176 | [C₇H₄ClFO₂]⁺ | - |

| 157/159 | [C₇H₄ClFO]⁺ | OH |

| 139/141 | [C₆H₃ClFO]⁺ | COOH |

| 129 | [C₇H₄FO₂]⁺ | Cl |

| 111 | [C₆H₃F]⁺ | COOH, Cl |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 µL aliquot into the gas chromatograph.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Methodological & Application

Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of kinase inhibitors utilizing 5-Chloro-2-fluorobenzoic acid as a key building block. The focus is on a potent pyrimidine-based Aurora kinase inhibitor, with additional context for the potential application of this starting material in the synthesis of other kinase inhibitors targeting pathways such as VEGFR-2 and TLR7/8.

Introduction

This compound is a valuable starting material in medicinal chemistry for the development of targeted kinase inhibitors. Its chemical structure, featuring both chloro and fluoro substituents on the benzoic acid core, allows for specific molecular interactions within the ATP-binding pocket of various kinases. The chloro group can enhance binding affinity, while the fluoro group can improve metabolic stability and binding interactions.[1] This document outlines the synthesis of a pyrimidine-based Aurora kinase inhibitor and provides the necessary protocols and data for its development.

Target: Aurora Kinase

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers. Their involvement in cell cycle control makes them an attractive target for anticancer drug development. The inhibitor described herein is designed to target Aurora A kinase, which is involved in centrosome maturation, spindle assembly, and mitotic entry.

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in the G2/M phase transition of the cell cycle.

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

The following multi-step protocol describes the synthesis of a potent pyrimidine-based Aurora kinase inhibitor where this compound is used in the final coupling step.

Experimental Workflow

Caption: Synthetic Workflow for the Aurora Kinase Inhibitor.

Experimental Protocols

Step 1: Synthesis of tert-butyl (S)-3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 32)

-

To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (31) in a suitable solvent, add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

-

Add triethylamine to the mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield intermediate 32.[1]

Step 2: Synthesis of tert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 33)

-

Dissolve intermediate 32 and 5-methyl-1H-pyrazol-3-amine in DMSO.

-

Add NaI and triethylamine to the solution.

-

Heat the reaction mixture and stir until the reaction is complete.

-

After cooling, perform a workup and purify the product to obtain intermediate 33.[1]

Step 3: Synthesis of tert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 34)

-

Heat a mixture of intermediate 33 and 1-ethylpiperazine at 140 °C.

-

Monitor the reaction for completion.

-

Purify the resulting product to yield intermediate 34.[1]

Step 4: Synthesis of (S)-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)-6-(piperazin-1-yl)pyrimidine-2,4-diamine hydrochloride (Amine Salt)

-

Treat intermediate 34 with a strong acid (e.g., HCl in a suitable solvent) to remove the Boc protecting group.

-

Isolate the resulting hydrochloride amine salt.[1]

Step 5: Final Synthesis of the Aurora Kinase Inhibitor

-

Dissolve the amine salt from Step 4 in a mixture of DMF and dichloromethane.

-

Add triethylamine, followed by this compound.

-

Add propanephosphonic acid anhydride (T3P) to the solution.

-

Stir the reaction at room temperature for 16 hours.

-

Perform a standard aqueous workup.

-

Purify the crude residue by silica gel column chromatography to obtain the final pyrimidine-based Aurora kinase inhibitor.[1]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the synthesized compound and related analogues against Aurora A kinase.

| Compound | R-group on Benzoyl Moiety | Aurora A IC50 (nM) |

| 13 | 5-Chloro-2-fluoro | < 50 |

| 7 | 5-Chloro | > 50 |

| 10 | 4-Chloro-3-fluoro | 52.2 ± 8.1 |

| 17 | 4-Chloro-2,3-difluoro | 64.9 ± 13.7 |

| 19 | 5-Fluoro-2-fluoro | > 100 |

Data extracted from Chi, Y.-H., et al. (2021). J. Med. Chem., 64(11), 7312–7330.[1]

The data indicates that the presence and position of halogen substituents on the benzoyl moiety are crucial for Aurora A kinase inhibitory activity.[1] The 5-chloro-2-fluoro substitution pattern in compound 13 demonstrates potent inhibition of Aurora A.

Potential Applications for Other Kinase Targets

While a detailed protocol is provided for an Aurora kinase inhibitor, this compound is a versatile starting material for inhibitors of other kinases.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Caption: VEGFR-2 Signaling Cascade.

TLR7/8 Signaling Pathway

Toll-like receptors 7 and 8 (TLR7/8) are involved in the innate immune response and have been implicated in autoimmune diseases. Dual inhibitors of TLR7/8 represent a potential therapeutic approach.

Caption: TLR7/8 Signaling Pathway.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of potent kinase inhibitors. The detailed protocol for the synthesis of a pyrimidine-based Aurora kinase inhibitor demonstrates its utility. The provided quantitative data highlights the importance of its specific substitution pattern for achieving high inhibitory potency. Further exploration of this building block in the synthesis of inhibitors for other kinases, such as VEGFR-2 and TLR7/8, is a promising avenue for the development of novel therapeutics.

References

Application Notes and Protocols: 5-Chloro-2-fluorobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural and electronic properties, imparted by the chloro and fluoro substituents, make it a valuable synthon in medicinal chemistry for the development of targeted therapies. The presence of the electron-withdrawing fluorine and chlorine atoms can influence the acidity, lipophilicity, metabolic stability, and binding affinity of the final drug molecule, often enhancing its pharmacological profile.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and potential anti-inflammatory agents.

Application I: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for cancer therapy. This compound has been successfully employed in the design of potent Aurora kinase inhibitors. The 5-chloro-2-fluorophenyl moiety can enhance the binding affinity of the inhibitor to the kinase, promoting the degradation of oncoproteins like MYC.[2]

Quantitative Data: Aurora A Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a pyrimidine-based Aurora kinase inhibitor synthesized using this compound.

| Compound ID | Target | IC50 (nM) | Reference |

| 13 | Aurora A | 52.2 ± 8.1 |

Experimental Protocol: Synthesis of (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (Compound 13)

This protocol details the amide coupling of this compound with a pyrimidine-pyrrolidine intermediate.

Materials:

-

This compound

-

(S)-N2-(3-aminopyrrolidin-1-yl)-4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine

-

Propanephosphonic acid anhydride (T3P, 50 wt % in ethyl acetate)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve the pyrimidine-pyrrolidine intermediate (1 equivalent) in a 1:3 mixture of DMF and dichloromethane.

-

To this solution, add triethylamine (5 equivalents), followed by this compound (1 equivalent).

-

Add propanephosphonic acid anhydride (T3P, 1.26 equivalents) to the reaction mixture.

-

Stir the solution at room temperature for 16 hours.

-

After the reaction is complete, perform a standard aqueous workup.

-

Concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield the final compound.

Signaling Pathway: Aurora Kinase in Mitosis

The following diagram illustrates the central role of Aurora A kinase in the G2/M transition and mitotic spindle assembly.

Caption: Aurora A Kinase signaling pathway and point of inhibition.

Application II: Synthesis of N-Aryl Anthranilic Acid Derivatives as Potential Anti-inflammatory Agents